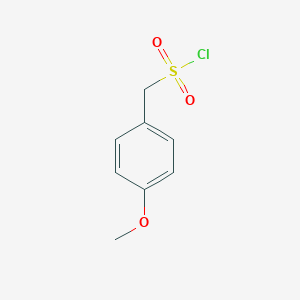

(4-Methoxyphenyl)methanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXSKSTBDKZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride, a member of the sulfonyl chloride family, is a significant reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a methoxyphenyl moiety, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the methoxy group on the phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group, offering specific advantages in certain synthetic applications. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of this compound, intended to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been reported, an experimentally determined melting point is not consistently available in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C8H9ClO3S | [1][2][3] |

| Molecular Weight | 220.67 g/mol | [1][2][3] |

| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg | [1][2] |

| Predicted Boiling Point | 332.7 ± 25.0 °C | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [1][2] |

| Predicted Density | 1.360 ± 0.06 g/cm³ | [4] |

| Melting Point | Not Available | [1][2] |

| CAS Number | 110661-59-1 | [2][3][4] |

Synthesis

A common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] The process includes the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination to yield the final sulfonyl chloride.

Reactivity and Applications in Drug Development

This compound is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with nucleophiles, making it a versatile reagent in organic synthesis.

Key Reactions

-

Sulfonamide Formation: Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1]

-

Sulfonate Ester Formation: Reacts with alcohols to yield sulfonate esters. This transformation is useful for converting a poor leaving group (hydroxyl) into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1]

Applications in Medicinal Chemistry

While specific signaling pathways involving this compound are not documented in the available literature, its utility in drug development is inferred from its chemical properties. It is used as a reagent in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential activity in the treatment of cerebral anoxia and cerebral ischemia.[4] The ability to introduce the (4-methoxyphenyl)methanesulfonyl moiety into molecules allows for the modification of their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Experimental Protocols

Proposed Protocol for Melting Point Determination

Given that this compound is a solid at room temperature, a standard melting point apparatus can be used.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Proposed Protocol for Boiling Point Determination

Due to its high boiling point, distillation under reduced pressure is the recommended method.

-

Apparatus Setup: A distillation apparatus suitable for high-boiling liquids is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source.[6][7]

-

Procedure: The compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is heated gently.[6]

-

Data Collection: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[6]

Proposed Protocol for Density Determination of a Solid

The density of the solid can be determined by measuring its mass and volume.

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[8][9]

-

Volume Measurement (by displacement): A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.[8][10]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.[8][9]

Spectroscopic Data

At the time of this guide's compilation, experimental or reliably predicted NMR (¹H, ¹³C) and IR spectra for this compound are not available in the public domain. For structural confirmation, it would be necessary to acquire this data experimentally.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures for sulfonyl chlorides. It is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]

- 3. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- CAS#: 110661-59-1 [chemicalbook.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. m.youtube.com [m.youtube.com]

(4-Methoxyphenyl)methanesulfonyl chloride CAS number 110661-59-1

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride

CAS Number: 110661-59-1

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a substituted derivative of methanesulfonyl chloride.[1] The introduction of the 4-methoxyphenyl group modifies the electronic properties and reactivity of the sulfonyl chloride moiety.[1] Key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 110661-59-1 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₈H₉ClO₃S | [1][3][4][5][6][8][9] |

| Molecular Weight | 220.67 g/mol | [1][3][4][5][7][8][9] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Benzenemethanesulfonyl chloride, 4-methoxy-; 4-Methoxybenzenemethanesulfonyl chloride; (p-Methoxyphenyl)methanesulfonyl chloride | [2][3][4][8][9] |

| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg (Predicted) | [1][2][3] |

| Density | 1.4 ± 0.1 g/cm³ | [1][2][10] |

| Appearance | Typically a solid | [1] |

| Purity | Typically ≥95% | [2][6][7] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][5] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers upon request.[5]

Synthesis and Purification

A common synthetic route to this compound is a two-step process that begins with 4-methoxybenzyl mercaptan.[1] The synthesis involves the oxidation of the mercaptan to its corresponding sulfonic acid, which is then chlorinated to yield the final sulfonyl chloride product.[1]

Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a representative laboratory-scale protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, adapted for this specific compound.

Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid

-

Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reaction: Charge the flask with 4-methoxybenzyl mercaptan and a suitable solvent such as acetic acid.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add hydrogen peroxide (30% aqueous solution) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding a saturated solution of sodium sulfite. Extract the product with an appropriate organic solvent. The sulfonic acid may precipitate and can be isolated by filtration.

Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid

-

Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, place the dried (4-Methoxyphenyl)methanesulfonic acid from the previous step.[1]

-

Reaction: Add thionyl chloride dropwise to the flask at room temperature.[1] An exotherm may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[1]

-

Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude this compound.[1] Further purification can be achieved by vacuum distillation or recrystallization.[1]

Reactivity and Chemical Profile

This compound is a reactive compound, primarily used for introducing the (4-methoxyphenyl)methanesulfonyl group into molecules. Its reactivity is similar to that of methanesulfonyl chloride.

-

Reaction with Nucleophiles: It reacts readily with nucleophiles. Alcohols are converted into the corresponding methanesulfonates (mesylates), which are excellent leaving groups in substitution and elimination reactions.[1] Primary and secondary amines react to form stable methanesulfonamindes.[1]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[11]

-

Stability: It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]

- 3. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- CAS#: 110661-59-1 [chemicalbook.com]

- 4. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 110661-59-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 95% | CAS: 110661-59-1 | AChemBlock [achemblock.com]

- 7. This compound - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 11. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Structure and characterization of (4-Methoxyphenyl)methanesulfonyl chloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)methanesulfonyl chloride, a derivative of methanesulfonyl chloride, is a potentially valuable reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure combines the reactive sulfonyl chloride moiety with a methoxy-substituted phenyl group, which can influence its reactivity, solubility, and potential for interaction with biological targets. This guide provides a comprehensive overview of the known structural and physical properties of this compound, alongside general methodologies for its synthesis and characterization based on established principles for analogous sulfonyl chlorides. The applications of such compounds in drug development are also discussed, highlighting their role in the formation of sulfonamides and as intermediates in the synthesis of complex molecules.

Chemical Structure and Identification

This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which in turn is connected to a 4-methoxyphenyl group.[1]

Structure:

Table 1: Chemical Identifiers [2][3][4]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 110661-59-1 |

| Molecular Formula | C₈H₉ClO₃S |

| SMILES | COC1=CC=C(C=C1)CS(=O)(=O)Cl |

| InChI | InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |

| InChIKey | VEFXSKSTBDKZFF-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data. It is important to note that the melting point has not been definitively reported.

Table 2: Physicochemical Data [3]

| Property | Value |

| Molecular Weight | 220.67 g/mol |

| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | Not available |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of arylalkanesulfonyl chlorides involves a two-step process starting from the corresponding thiol.[1]

General Synthesis Pathway

The synthesis generally proceeds through the oxidation of the starting thiol to a sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.[1]

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol for Synthesis

The following is a representative, general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific synthesis of this compound.[1]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: (4-Methoxyphenyl)methanesulfonic acid is placed in the flask and dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Chlorination: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove excess chlorinating agent and solvent. The crude product is then typically dissolved in an organic solvent and washed with ice-cold water or saturated sodium bicarbonate solution to remove any acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo.

-

Purification: The crude this compound may be purified by recrystallization or column chromatography on silica gel.

Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides expected characteristic signals based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methoxy (OCH₃) protons around 3.8 ppm.- A singlet for the methylene (CH₂) protons adjacent to the sulfonyl group, likely deshielded to around 4.5-5.0 ppm.- Two doublets in the aromatic region (around 6.9 and 7.3 ppm) corresponding to the protons on the para-substituted benzene ring. |

| ¹³C NMR | - A signal for the methoxy carbon around 55 ppm.- A signal for the methylene carbon.- Signals for the aromatic carbons, including the ipso-carbons and the protonated carbons. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ respectively.- C-O stretching for the methoxy group.- C-H stretching and C=C bending vibrations for the aromatic ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns may include the loss of Cl, SO₂, and cleavage of the benzyl-sulfonyl bond. |

Reactivity and Applications in Drug Development

This compound, like other sulfonyl chlorides, is a reactive electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles.[1]

Key Reactions

The primary utility of sulfonyl chlorides in organic synthesis, particularly in drug development, lies in their reactions with nucleophiles such as amines and alcohols.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[1]

-

Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. These esters can act as good leaving groups in subsequent nucleophilic substitution reactions.[1]

Caption: Reaction of this compound with an amine.

Role in Drug Development

The (4-methoxyphenyl)methyl moiety can be found in various biologically active compounds. The introduction of a sulfonyl chloride at the benzylic position provides a reactive handle for the synthesis of a diverse library of compounds for screening and lead optimization. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. By reacting this compound with various amines or alcohols, medicinal chemists can systematically modify a lead compound to improve its efficacy, selectivity, and safety profile.

Safety and Handling

Sulfonyl chlorides, in general, are corrosive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They react with water and other nucleophiles, often exothermically, to produce corrosive hydrochloric acid. Store in a cool, dry place away from incompatible materials.

Conclusion

References

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxyphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, particularly valued in the field of medicinal chemistry for its role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.

Core Properties and Data

This compound, with the chemical formula C8H9ClO3S, is a sulfonyl chloride derivative that serves as a key building block in the synthesis of a variety of organic compounds.[1][2] Its utility primarily stems from its function as a precursor to the methanesulfonyl (mesyl) group, which is an excellent leaving group in nucleophilic substitution reactions and a common moiety in many drug candidates.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H9ClO3S | [1][2] |

| Molecular Weight | 220.67 g/mol | [1][2] |

| CAS Number | 110661-59-1 | [1] |

| Boiling Point | 332.7 °C at 760 mmHg | [1][3] |

| Melting Point | Not available | [1] |

| Density | ~1.4 g/cm³ | [1] |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons, the aromatic protons of the phenyl ring, and the methylene protons adjacent to the sulfonyl chloride group. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride (S=O) stretching, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] This process includes an oxidation step followed by chlorination.

Experimental Protocol: Synthesis of a Sulfonyl Chloride (General Procedure)

The following is a general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, which is the second step in the synthesis of this compound. This protocol is adapted from the synthesis of methanesulfonyl chloride.[1][5]

Materials:

-

4-Methoxybenzylsulfonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxybenzylsulfonic acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Applications in Drug Development

This compound is a valuable reagent in drug discovery and development, primarily for the introduction of the methanesulfonyl group into target molecules. This is often achieved by converting a hydroxyl group into a good leaving group (a mesylate), which can then be readily displaced by a nucleophile. This strategy is employed in the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors and antiviral agents.[6][7]

Role in Kinase Inhibitor Synthesis

The methanesulfonyl group is a common feature in many kinase inhibitors. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a diaminopyrimidine core is often functionalized with a substituted piperidine moiety, which can be introduced via a mesylated intermediate.[6] The methanesulfonyl group can contribute to the binding affinity of the inhibitor to the target kinase.

Application in Antiviral Drug Synthesis

The synthesis of antiviral drugs, such as the SARS-CoV-2 main protease inhibitor nirmatrelvir, involves the use of methanesulfonyl chloride to activate a hydroxyl group for subsequent reactions.[7] In the synthesis of nirmatrelvir, a key bicyclic amino acid fragment is prepared from a hydroxyproline derivative where the hydroxyl group is mesylated to facilitate a subsequent nucleophilic substitution.[7]

Experimental Workflow: Mesylation of an Alcohol

The conversion of an alcohol to a mesylate is a fundamental transformation in medicinal chemistry.

Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (4-Methoxyphenyl)methanesulfonyl chloride: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Methoxyphenyl)methanesulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉ClO₃S and a molecular weight of 220.67 g/mol , is a sulfonyl chloride derivative of anisole.[1] Its structure features a methoxy-substituted phenyl ring attached to a methanesulfonyl chloride functional group. This compound is of significant interest due to its role as a versatile building block in the synthesis of various biologically active molecules.

Spectroscopic Data

A thorough search of publicly available scientific databases did not yield experimental NMR or IR spectra for this compound. However, predicted mass spectrometry data provides valuable insights into its molecular composition and fragmentation patterns.

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed in an experimental setting. This data is crucial for identifying the compound in complex reaction mixtures and for confirming its successful synthesis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.00338 |

| [M+Na]⁺ | 242.98532 |

| [M-H]⁻ | 218.98882 |

| [M+NH₄]⁺ | 238.02992 |

| [M+K]⁺ | 258.95926 |

| [M]⁺ | 219.99555 |

| [M]⁻ | 219.99665 |

Table 1: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra, applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-20 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be homogeneous.

-

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) would be used.

-

Data Acquisition:

-

¹H NMR: A typical proton NMR experiment would be run to determine the number of different types of protons and their integrations.

-

¹³C NMR: A carbon-13 NMR experiment would be conducted to identify the number of unique carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure and assign specific proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound would be placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film could be cast between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm⁻¹. Characteristic peaks for the sulfonyl chloride (S=O stretches), C-O-C ether linkage, and aromatic C-H and C=C bonds would be expected.

Mass Spectrometry (MS)

-

Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used.

-

Data Acquisition:

-

Full Scan Mode: The instrument would be set to scan a broad mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion could be isolated and fragmented, and the resulting product ions analyzed.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, preparation, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of (4-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methoxyphenyl)methanesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility. This information is critical for the effective use of this reagent in synthesis, purification, and various applications within drug development and materials science.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative that serves as an important intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 110661-59-1 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [2] |

| Molecular Weight | 220.67 g/mol | [2] |

| Appearance | Typically a solid | [1] |

| Boiling Point | 332.7 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

Solubility Profile

It is generally stated to be soluble in organic solvents.[1] For a structurally similar compound, 4-methoxybenzenesulfonyl chloride, it is reported to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) (slightly), acetone, acetonitrile, ethanol (EtOH), methanol (MeOH), and dioxane.[3] Conversely, it exhibits limited solubility in non-polar solvents like hexane and benzene.[4] This suggests that this compound is likely to have a similar solubility profile, favoring polar organic solvents over non-polar ones.

Table of Qualitative Solubility

| Solvent Type | General Solubility | Example Solvents |

| Polar Aprotic | Likely Soluble | Dichloromethane (DCM), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) |

| Polar Protic | Likely Soluble (may react) | Methanol (MeOH), Ethanol (EtOH) |

| Non-Polar | Likely Sparingly Soluble | Toluene, Hexane, Benzene |

Note: As a sulfonyl chloride, this compound is reactive towards protic solvents like alcohols and water, especially at elevated temperatures or in the presence of a base.

Experimental Protocols

3.1. General Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Quickly filter the solution through a syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

3.2. Synthesis of this compound

A common synthetic route for this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1]

Step 1: Oxidation to the Sulfonic Acid

-

The 4-methoxybenzyl mercaptan is oxidized to the corresponding sulfonic acid.[1]

Step 2: Chlorination

-

The resulting sulfonic acid is then chlorinated to yield this compound.[1]

Visualizations

4.1. Synthesis Pathway

References

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride, a member of the benzenemethanesulfonyl chloride class of organic compounds, serves as a valuable reagent in synthetic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a methoxy-substituted phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 110661-59-1 | [1][2][3][4][5] |

| Molecular Formula | C8H9ClO3S | [1][6] |

| Molecular Weight | 220.67 g/mol | [1][6] |

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is intrinsically linked to the broader development of sulfonyl chlorides and their subsequent application in medicinal chemistry, which began in the early 20th century with the discovery of sulfonamide antibacterial agents.[7] Sulfonyl chlorides, in general, are recognized as highly reactive and versatile intermediates for the synthesis of sulfonamides and other sulfur-containing compounds.[8] The introduction of various substituents on the aromatic ring, such as the methoxy group in the case of this compound, allows for the fine-tuning of the molecule's electronic properties and reactivity, a common strategy in drug design.[7]

Synthesis

A general and common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[7]

General Synthesis Pathway

Caption: General two-step synthesis of this compound.

Experimental Protocol for a Related Compound: Methanesulfonyl Chloride

Objective: To synthesize methanesulfonyl chloride from methanesulfonic acid.

Materials:

-

Methanesulfonic acid (1.5 moles)

-

Thionyl chloride (2.0 moles)

Apparatus:

-

1-liter three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Separatory funnel

Procedure:

-

Place 152 g (105 ml, 1.5 moles) of methanesulfonic acid in the three-necked flask.

-

Heat the acid to 95°C using a steam bath.

-

Add 238 g (146 ml, 2.0 moles) of thionyl chloride dropwise over a period of 4 hours, while maintaining the temperature at 95°C.

-

After the addition is complete, continue stirring the mixture for an additional 3.5 hours at 95°C.

-

Transfer the product to a modified Claisen flask and distill under reduced pressure.

-

Most of the unreacted thionyl chloride will distill at room temperature.

-

The final product, methanesulfonyl chloride, distills at 64–66°C/20 mm Hg.

Yield: 122–143 g (71–83%).[4]

Applications in Drug Development

This compound is utilized as a reagent in the synthesis of pharmaceutical compounds. A notable application is in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential in treating cerebral anoxia and cerebral ischemia.

Synthesis of (aroyl)piperazine Derivatives

The synthesis of these derivatives generally involves the reaction of this compound with a suitable piperazine precursor. The sulfonyl chloride acts as an electrophile, reacting with the nucleophilic nitrogen of the piperazine ring to form a stable sulfonamide linkage.

Caption: Synthetic pathway to (aroyl)piperazine derivatives.

Experimental Protocol for the Synthesis of a Sulfonamide Derivative

Although a specific protocol for the synthesis of (aroyl)piperazine derivatives using this compound is not detailed in the provided search results, a general procedure for the synthesis of sulfonamide derivatives of trimetazidine (a piperazine derivative) illustrates the typical reaction conditions.[9]

Objective: To synthesize a sulfonamide derivative from a piperazine compound and a sulfonyl chloride.

Materials:

-

Trimetazidine (1 mmol, 0.266 g)

-

Corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) (1 mmol)

-

Triethylamine (1.2 mmol, 0.121 g)

-

Dichloromethane (30 mL)

-

Diluted hydrochloric acid

-

Saturated sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).

-

Add an equivalent amount of the sulfonyl chloride (1 mmol) to the solution.

-

After 10 minutes, introduce triethylamine (1.2 mmol) into the solution.

-

Allow the reaction to proceed for 30 minutes.

-

Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.

-

Dry the combined organic layers over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure to obtain the product.

Yield: For the reaction with methanesulfonyl chloride, a 93% yield (0.321 g) of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine was reported.[9]

Conclusion

This compound is a specialized reagent in organic synthesis with demonstrated utility in the preparation of pharmacologically active compounds. While its specific history of discovery is not widely documented, its application is rooted in the well-established chemistry of sulfonyl chlorides. The presence of the 4-methoxyphenyl group provides a handle for modifying molecular properties, making it a valuable building block in the design and synthesis of new therapeutic agents. Further research into its applications and the development of detailed, optimized synthetic protocols will continue to be of interest to the drug development community.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]

- 6. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for (4-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling (4-Methoxyphenyl)methanesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this chemical.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-methoxybenzenemethanesulfonyl chloride, p-methoxybenzyl sulfonyl chloride[2] |

| CAS Number | 110661-59-1[1][2] |

| Molecular Formula | C₈H₉ClO₃S[1][2] |

| Molecular Weight | 220.67 g/mol [1] |

| Structure | COC1=CC=C(C=C1)CS(=O)(=O)Cl[1] |

Hazard Identification and Classification

This compound is a corrosive and hazardous chemical. The following tables summarize its classification and potential hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

This classification is based on available data for this compound and similar compounds.

Hazard Statements (H-Statements)

| Code | Statement |

| H290 | May be corrosive to metals[4] |

| H301 + H311 | Toxic if swallowed or in contact with skin |

| H314 | Causes severe skin burns and eye damage[1][4] |

| H317 | May cause an allergic skin reaction[4] |

| H330 | Fatal if inhaled[4] |

| H335 | May cause respiratory irritation[4] |

| H402 | Harmful to aquatic life |

Precautionary Statements (P-Statements)

| Code | Statement |

| P260 | Do not breathe mist or vapors[4] |

| P264 | Wash skin thoroughly after handling[4] |

| P270 | Do not eat, drink or smoke when using this product |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection[4][5] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[3][5] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower[4][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][5] |

| P310 | Immediately call a POISON CENTER or doctor/physician[3][5] |

| P405 | Store locked up[5] |

| P501 | Dispose of contents/ container to an approved waste disposal plant |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to beige solid[5][6] |

| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg[2] |

| Density | 1.4 ± 0.1 g/cm³[2] |

| Flash Point | 155.0 ± 23.2 °C[2] |

| Solubility | Reacts with water[3][6] |

Experimental Protocols

General Handling Procedure for this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

-

Preparation and Personal Protective Equipment (PPE)

-

Handling the Reagent

-

Reaction Quenching and Workup

-

Waste Disposal

-

Dispose of waste in a designated, labeled, and sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

-

Decontamination

Visualizations

References

- 1. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:110661-59-1 | this compound | Chemsrc [chemsrc.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (4-methoxyphenyl)methanesulfonyl chloride[1]

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly relevant to drug development and medicinal chemistry. This document details its chemical and physical properties, provides methodologies for its synthesis and subsequent use in the formation of sulfonamides, and explores the biological signaling pathways associated with derivatives of this compound.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative containing a 4-methoxybenzyl group. The presence of the methoxy group influences the electronic properties of the sulfonyl chloride moiety, which can be advantageous in various synthetic applications.[2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃S | PubChem[1] |

| Molecular Weight | 220.67 g/mol | PubChem[1] |

| CAS Number | 110661-59-1 | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Monoisotopic Mass | 219.9960930 Da | PubChem[1] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its application in the synthesis of a sulfonamide derivative of trimetazidine are provided below.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the oxidation of (4-methoxyphenyl)methanethiol to (4-methoxyphenyl)methanesulfonic acid, which is then chlorinated.

Step 1: Oxidation of (4-methoxyphenyl)methanethiol to (4-methoxyphenyl)methanesulfonic acid

This procedure is adapted from general methods for the oxidation of thiols to sulfonic acids using hydrogen peroxide.[3][4][5]

-

Materials:

-

(4-methoxyphenyl)methanethiol

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-methoxyphenyl)methanethiol (1 equivalent) in acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 3-4 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting thiol.

-

Cool the reaction mixture and pour it into a beaker of ice water.

-

The (4-methoxyphenyl)methanesulfonic acid may precipitate upon cooling or after partial removal of the solvent under reduced pressure. If it remains in solution, it can be used directly in the next step after removal of acetic acid.

-

Isolate the product by filtration if it precipitates, or proceed with the aqueous solution.

-

Step 2: Chlorination of (4-methoxyphenyl)methanesulfonic acid

This protocol is based on standard procedures for the conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride.[6][7]

-

Materials:

-

(4-methoxyphenyl)methanesulfonic acid (from Step 1)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the (4-methoxyphenyl)methanesulfonic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

-

Synthesis of a Trimetazidine Sulfonamide Derivative

This protocol describes the synthesis of a novel sulfonamide by reacting this compound with Trimetazidine. This procedure is adapted from a general method for the synthesis of trimetazidine sulfonamide derivatives.

-

Materials:

-

Trimetazidine

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve trimetazidine (1 equivalent) in dichloromethane.

-

To this solution, add this compound (1 equivalent).

-

Add triethylamine (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide derivative.

-

The product can be further purified by column chromatography on silica gel.

-

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Signaling Pathway of Trimetazidine

Trimetazidine, a drug whose derivatives can be synthesized using this compound, exerts its cardioprotective effects by modulating cellular metabolism and key signaling pathways. It inhibits the β-oxidation of fatty acids, promoting glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production. Furthermore, trimetazidine has been shown to activate the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival and adaptation to stress.[8][9][10]

Caption: Trimetazidine's mechanism of action and signaling pathways.

References

- 1. This compound | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-Chlorinations [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of (4-Methoxyphenyl)methanesulfonyl Chloride in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxyphenyl)methanesulfonyl chloride, also known as p-methoxybenzylsulfonyl chloride, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzylsulfonyl (MBS) protecting group for amines and in the synthesis of sulfonamides. The presence of the electron-donating methoxy group on the phenyl ring subtly modulates the reactivity of the sulfonyl chloride compared to simpler alkanesulfonyl chlorides, offering advantages in specific synthetic contexts. This document provides a detailed overview of its applications, experimental protocols, and relevant data.

Chemical and Physical Properties

A comparative summary of the key physical and chemical properties of methanesulfonyl chloride and this compound is presented below.

| Property | Methanesulfonyl Chloride | This compound |

| CAS Number | 124-63-0 | 110661-59-1 |

| Molecular Formula | CH₃SO₂Cl | C₈H₉ClO₃S |

| Molecular Weight | 114.55 g/mol | 220.67 g/mol |

| Appearance | Colorless to pale yellow liquid | Off-white to yellow solid |

| Boiling Point | 161 °C at 760 mmHg | 332.7 °C at 760 mmHg |

| Melting Point | -32 °C | Not available |

| Density | 1.480 g/cm³ | 1.4 g/cm³ |

| Solubility | Soluble in polar organic solvents; reacts with water and alcohols | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxybenzyl mercaptan. The general route involves the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the oxidation of mercaptans and chlorination of sulfonic acids.[2][3][4][5]

Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid

-

Materials: 4-Methoxybenzyl mercaptan, hydrogen peroxide (30% solution), acetic acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzyl mercaptan (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (30% solution, 2.5-3 equivalents) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

The sulfonic acid may precipitate or can be extracted with a suitable organic solvent.

-

Dry the product under vacuum.

-

Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid

-

Materials: (4-Methoxyphenyl)methanesulfonic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place (4-Methoxyphenyl)methanesulfonic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).

-

Applications in Organic Synthesis

Protection of Amines

This compound is an effective reagent for the protection of primary and secondary amines. The resulting N-(4-methoxybenzylsulfonyl) amides are stable to a wide range of reaction conditions, including acidic and basic environments, making the MBS group a robust protecting group.

-

Materials: Primary amine, this compound, triethylamine (Et₃N) or pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

-

Table of Representative Amine Protection Reactions:

| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Aniline | Pyridine | DCM | 4 | 25 | >95 |

| Benzylamine | Et₃N | DCM | 2 | 0 to 25 | ~90 |

| Diethylamine | Et₃N | THF | 3 | 0 to 25 | ~85 |

| Piperidine | Pyridine | DCM | 2 | 25 | >95 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthesis of Sulfonamides

This compound reacts readily with primary and secondary amines to form the corresponding sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry due to their wide range of biological activities.

-

Materials: Amine (primary or secondary), this compound, a suitable base (e.g., triethylamine, pyridine, or potassium carbonate), and a solvent (e.g., dichloromethane, acetonitrile, or DMF).

-

Procedure:

-

To a solution of the amine (1 equivalent) in the chosen solvent, add the base (1.2-2.0 equivalents).

-

Stir the mixture at room temperature or at 0 °C.

-

Add this compound (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture for 1-24 hours, monitoring by TLC.

-

After completion, perform an aqueous work-up. Typically, this involves washing the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

-

Table of Representative Sulfonamide Synthesis Reactions:

| Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 4-Aminoacetophenone | Pyridine | DCM | 12 | 25 | ~85 |

| Morpholine | K₂CO₃ | Acetonitrile | 6 | 25 | >90 |

| (S)-(-)-α-Methylbenzylamine | Et₃N | DCM | 4 | 0 to 25 | ~88 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Deprotection of N-(4-methoxybenzylsulfonyl) Amides

The removal of the 4-methoxybenzylsulfonyl (MBS) group can be challenging due to its stability. However, specific conditions have been developed for its cleavage.

Deprotection Methods

-

Acid-Mediated Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can be used to cleave the N-MBS group. The presence of a scavenger like anisole or thioanisole is often beneficial to trap the liberated 4-methoxybenzyl cation and prevent side reactions. A study on the deprotection of N-(p-methoxybenzyl) pyrazolones demonstrated the effective removal of the protecting group using trifluoroacetic acid.[6] Another report detailed the facile removal of the 4-methoxybenzyl (Mob) group from selenocysteine using a cocktail containing TFA.[7][8][9]

-

Catalytic C-N Bond Cleavage: A highly chemoselective method for the cleavage of the C-N bond in p-methoxybenzyl (PMB)-substituted tertiary sulfonamides has been reported using catalytic amounts of bismuth(III) triflate (Bi(OTf)₃). This method is effective for a range of sulfonamide substrates, affording the deprotected products in good to excellent yields.[10]

-

Materials: N-(4-methoxybenzylsulfonyl) amide, trifluoroacetic acid (TFA), anisole (scavenger), dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-(4-methoxybenzylsulfonyl) amide (1 equivalent) in a mixture of dichloromethane and anisole (e.g., 10:1 v/v).

-

Add trifluoroacetic acid (5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or distillation.

-

Table of Representative Deprotection Conditions:

| Substrate Type | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| N-PMB-pyrazolone | TFA | - | - | rt | Good | [6] |

| Sec(Mob)-peptide | TFA/TES/thioanisole | - | 4 | 40 | Complete | [7][8][9] |

| Tertiary N-PMB sulfonamide | Bi(OTf)₃ (cat.) | 1,2-Dichloroethane | 2 | 85 | 76-95 | [10] |

Note: "rt" denotes room temperature. Yields and conditions are substrate-dependent.

Conclusion

This compound is a versatile and valuable reagent for the protection of amines and the synthesis of biologically relevant sulfonamides. The 4-methoxybenzylsulfonyl protecting group offers high stability under various synthetic conditions. While its removal requires specific and sometimes strong conditions, the available deprotection methods provide viable routes to liberate the free amine. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the effective utilization of this important synthetic tool.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3329708A - Preparation of sulfinates and sulfonates by oxidation of mercaptans with oxygen in non-aqueous alkaline medium - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for (4-Methoxyphenyl)methanesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Amines, being nucleophilic and basic, often require protection to allow for selective transformations elsewhere in a molecule. Sulfonamides are a robust class of protecting groups for amines due to their high stability across a wide range of reaction conditions.[1][2] The (4-Methoxyphenyl)methanesulfonyl group, hereafter referred to as the MOM-sulfonyl or PMB-sulfonyl group, offers a valuable alternative to traditional sulfonyl protecting groups like mesyl (Ms) or tosyl (Ts). Its key advantage lies in the specific conditions required for its removal, which can provide orthogonality in complex synthetic routes.

Chemical and Physical Properties

A comparison of the physical and chemical properties of (4-Methoxyphenyl)methanesulfonyl chloride with the more common methanesulfonyl chloride is provided in the table below.[1]

| Property | This compound | Methanesulfonyl Chloride |

| CAS Number | 110661-59-1 | 124-63-0 |

| Molecular Formula | C₈H₉ClO₃S | CH₃SO₂Cl |

| Molecular Weight | 220.67 g/mol | 114.55 g/mol |

| Appearance | Typically a solid | Colorless to pale yellow liquid |

| Boiling Point | 332.7 °C at 760 mmHg | 161 °C at 760 mmHg |

| Density | 1.4 g/cm³ | 1.480 g/cm³ |

| Solubility | Soluble in organic solvents | Soluble in polar organic solvents; reacts with water and alcohols |

Advantages of the (4-Methoxyphenyl)methanesulfonyl Protecting Group

The MOM-sulfonyl group offers several advantages over traditional sulfonyl protecting groups:

-

Mild Deprotection Conditions: The key advantage is the ability to cleave the resulting sulfonamide under mild, Lewis acidic conditions, which is orthogonal to the harsh reductive (e.g., Na/NH₃, LiAlH₄) or strongly acidic (e.g., HBr/AcOH) conditions often required for mesyl or tosyl groups.[3][4]

-

High Stability: Like other sulfonamides, the MOM-sulfonamide is stable to a wide range of synthetic conditions, including many oxidative, reductive, and basic environments, making it suitable for lengthy synthetic sequences.[1][2]

-

Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can facilitate purification by recrystallization.

Experimental Protocols

Protocol 1: Protection of a Primary/Secondary Amine

This protocol describes a general procedure for the protection of a primary or secondary amine with this compound. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

Caption: Protection of an amine with this compound.

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.05 - 1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-(4-methoxyphenyl)methanesulfonyl-protected amine.

Quantitative Data (Representative):

Based on analogous reactions with other sulfonyl chlorides, yields for this protection step are generally high.

| Amine Type | Base | Solvent | Time (h) | Typical Yield |

| Primary Aromatic | Pyridine | DCM | 4-12 | 80-95% |

| Primary Aliphatic | Triethylamine | DCM | 2-8 | 85-98% |

| Secondary | Triethylamine | DCM | 6-16 | 75-90% |

Protocol 2: Deprotection of N-(4-Methoxyphenyl)methanesulfonyl-protected Amine

This protocol describes the cleavage of the N-(4-methoxyphenyl)methanesulfonyl group using a catalytic amount of Bismuth(III) triflate. This method is particularly useful for its mildness and high chemoselectivity.[4]

Reaction Scheme:

Caption: Deprotection of an N-(4-Methoxyphenyl)methanesulfonyl-protected amine.

Materials:

-

N-(4-methoxyphenyl)methanesulfonyl-protected amine (1.0 eq)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq)

-

1,2-Dichloroethane (DCE)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

To a stirred solution of the N-(4-methoxyphenyl)methanesulfonyl-protected amine (1.0 eq) in 1,2-dichloroethane, add Bismuth(III) triflate (0.05 eq).

-

Reflux the resulting mixture at 85 °C for approximately 2 hours. Monitor the reaction by TLC to ensure completion.

-

Upon completion, cool the reaction mixture to room temperature and remove the 1,2-dichloroethane under reduced pressure.

-

Purify the crude mixture directly by flash column chromatography using an ethyl acetate and petroleum ether mixture as the eluent to afford the desired deprotected amine.

Quantitative Data (Representative):

The yields for this catalytic C-N bond cleavage are reported to be good to excellent for a range of substrates.[4]

| Substrate Type | Catalyst Loading (mol%) | Solvent | Time (h) | Typical Yield |

| Tertiary Sulfonamide | 5 | DCE | 2 | 90-99% |

Stability Profile

The stability of the (4-Methoxyphenyl)methanesulfonyl group is a key consideration for its application.

| Condition/Reagent | Stability | Notes |

| Strongly Basic (e.g., NaOH, KOH) | Stable | Sulfonamides are generally very stable to basic hydrolysis. |

| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Potentially Labile | While generally stable, very strong acids may effect cleavage, though typically harsher conditions are needed than for Boc or trityl groups. |

| Trifluoroacetic Acid (TFA) | Potentially Labile | Cleavage may occur, but likely requires elevated temperatures or prolonged reaction times. |

| Oxidative (e.g., DDQ, CAN) | Potentially Labile | The electron-rich p-methoxybenzyl moiety is susceptible to oxidative cleavage. |

| Reductive (e.g., H₂/Pd, Na/NH₃) | Stable | The sulfonamide bond is generally resistant to catalytic hydrogenation and dissolving metal reductions under conditions that would cleave Cbz or benzyl groups. |

| Nucleophiles (e.g., thiols) | Stable | Unlike nitrobenzenesulfonamides (nosyl), the MOM-sulfonyl group is not cleaved by soft nucleophiles. |

Logical Workflow and Diagrams

Experimental Workflow: Amine Protection and Deprotection

Caption: Workflow for amine protection and deprotection.

Signaling Pathway: Protection Mechanism

Caption: Mechanism of sulfonamide formation.

Signaling Pathway: Deprotection Mechanism (Lewis Acid Catalyzed)

Caption: Proposed deprotection mechanism with Bi(OTf)₃.

Conclusion

The (4-Methoxyphenyl)methanesulfonyl group is a valuable protecting group for amines, offering high stability and the distinct advantage of mild, Lewis acid-catalyzed deprotection. This provides a useful orthogonal strategy in complex syntheses where traditional sulfonyl groups may require conditions that are incompatible with other functionalities in the molecule. The protocols and data presented herein provide a comprehensive guide for the application of this protecting group in research and development.

References

Application Notes and Protocols for the Reaction of (4-Methoxyphenyl)methanesulfonyl chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols into their corresponding sulfonate esters. This transformation is of significant interest in medicinal chemistry and drug development as it converts a poorly reactive hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. The resulting (4-methoxyphenyl)methanesulfonates are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The presence of the 4-methoxyphenyl group can influence the reactivity and physical properties of the molecule, offering potential advantages in specific synthetic strategies.[1]

These application notes provide a comprehensive overview of the reaction of this compound with alcohols, including detailed reaction mechanisms, experimental protocols, and data presentation to aid researchers in its effective utilization.

Reaction Principle and Mechanism

The reaction of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2][3][4] The stereochemistry at the alcohol's carbon center is retained during this reaction because the C-O bond of the alcohol is not broken.[5]